Home > Products > Screening Compounds P96542 > Dimethylallobarbital
Dimethylallobarbital - 722-97-4

Dimethylallobarbital

Catalog Number: EVT-429699
CAS Number: 722-97-4
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dimethylallobarbital can be classified under the following categories:

  • Chemical Class: Barbiturates
  • IUPAC Name: 5,5-Dimethyl-1,3-diazinane-2,4,6-trione
  • CAS Number: 134-09-8

Barbiturates like dimethylallobarbital are derived from barbituric acid and are characterized by their ability to induce sleep and reduce anxiety. They act primarily as depressants on the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethylallobarbital typically involves the reaction of barbituric acid with appropriate alkylating agents. The following general steps outline its synthesis:

  1. Preparation of Barbituric Acid: This is synthesized from urea and malonic acid through a condensation reaction.
  2. Alkylation: Barbituric acid is then treated with dimethyl sulfate or another suitable methylating agent under basic conditions to introduce the dimethyl groups at the 5-position.
  3. Purification: The crude product is purified using recrystallization techniques to obtain dimethylallobarbital in a pure form.
Barbituric Acid+Dimethyl Methylating AgentDimethylallobarbital\text{Barbituric Acid}+\text{Dimethyl Methylating Agent}\rightarrow \text{Dimethylallobarbital}
Chemical Reactions Analysis

Reactions and Technical Details

Dimethylallobarbital can undergo various chemical reactions typical for barbiturates:

  1. Hydrolysis: In aqueous solutions, dimethylallobarbital can hydrolyze, leading to the formation of barbituric acid and other byproducts.
  2. Oxidation: Under oxidative conditions, it may convert into more polar metabolites, which can affect its pharmacokinetics.
  3. Reactions with Nucleophiles: The carbonyl groups in the structure can react with nucleophiles, potentially leading to modifications in its pharmacological properties.

These reactions are crucial for understanding how dimethylallobarbital behaves in biological systems and how it can be metabolized.

Mechanism of Action

Process and Data

The mechanism of action of dimethylallobarbital primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically:

  • GABA Receptor Modulation: Dimethylallobarbital enhances the inhibitory effects of GABA by increasing the duration that chloride channels remain open when GABA binds to its receptor.
  • Sedative Effects: This action leads to increased neuronal inhibition, resulting in sedative, anxiolytic, and anticonvulsant effects.

Quantitative data on binding affinities and electrophysiological studies reveal that dimethylallobarbital has a significant potency compared to other sedative agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dimethylallobarbital exhibits several important physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (moderate), ethanol, and chloroform
  • Melting Point: Approximately 150-155 °C
  • pH Stability: Stable under neutral pH but may degrade under acidic or basic conditions.

These properties are essential for its formulation in pharmaceutical applications.

Applications

Scientific Uses

Dimethylallobarbital has several applications in scientific research:

  1. Pharmacological Studies: Used as a reference compound in studies investigating sedative-hypnotic drugs.
  2. Anesthesia Research: Investigated for its potential use in anesthesia protocols due to its sedative properties.
  3. Neuroscience Research: Utilized in studies examining GABAergic mechanisms and their implications in various neurological disorders.

The ongoing research into dimethylallobarbital highlights its relevance in both clinical and experimental settings, particularly concerning sedative therapies.

Historical Context and Emergence of Dimethylallobarbital in Pharmacological Research

Origins of Barbiturate Derivatives in Early 20th-Century Medicinal Chemistry [5]

The development of barbiturates in the early 1900s marked a revolutionary advancement in neuropharmacology. Barbituric acid, first synthesized by Adolf von Baeyer in 1864, served as the foundational scaffold for sedative-hypnotic agents. By 1903, Bayer Pharmaceuticals introduced barbital (diethylbarbituric acid), the first clinically used barbiturate, which demonstrated reliable hypnotic effects but required high doses and had slow elimination kinetics. This spurred systematic structural modifications to optimize pharmacokinetic properties. Chemists pursued alkyl chain variations at the C5 position, discovering that branched or unsaturated chains enhanced lipid solubility and accelerated brain penetration. The subsequent synthesis of phenobarbital (1912) introduced an aromatic phenyl group, conferring anticonvulsant activity alongside sedation. Within this era of empirical structure-activity relationship (SAR) exploration, dimethylallobarbital (5,5-diallyl-barbituric acid with dual methyl groups) emerged as a structural hybrid designed to balance potency and duration of action. Its molecular design reflected two key principles:

  • Lipid solubility modulation: Shorter alkyl chains (methyl groups) reduced crystallization tendencies, improving bioavailability.
  • Metabolic stability: Allyl groups impeded rapid hepatic degradation, prolonging therapeutic effects.

Table 1: Evolution of Early Barbiturate Derivatives

CompoundYear IntroducedKey Structural FeaturesClinical Advantages
Barbital1903Diethyl groups at C5First synthetic hypnotic
Phenobarbital1912Phenyl group at C5Anticonvulsant + sedative effects
Dimethylallobarbital~1920sDiallyl + dual methyl groupsIntermediate duration; balanced profile
Secobarbital1934Allyl + methylbutyl groupsRapid onset; short-acting

Role of Dimethylallobarbital in the Evolution of Sedative-Hypnotic Therapeutics [5] [8]

Dimethylallobarbital occupied a critical transitional niche between long-acting barbiturates (e.g., phenobarbital) and ultra-short-acting agents (e.g., thiopental). Its intermediate duration of action (4–6 hours) made it suitable for managing nocturnal awakenings without next-day residual effects—a limitation of phenobarbital. Mechanistically, dimethylallobarbital enhanced GABA_A receptor function via binding at β-subunit interfacial sites distinct from benzodiazepine loci. This potentiated chloride influx, hyperpolarizing neurons and suppressing excitatory neurotransmission. Crucially, dimethylallobarbital’s pharmacological profile influenced therapeutic paradigms in three domains:

  • Insomnia management: Served as a template for subsequent short-acting barbiturates like butabarbital, prioritizing sleep maintenance over daytime sedation [5] [10].
  • Anesthesia adjuncts: Its rapid redistribution kinetics informed the design of thiopental (1934), enabling intravenous induction anesthesia [3].
  • Receptor specificity investigations: Dimethylallobarbital’s affinity for α1/β2-GABA_A isoforms highlighted subunit-selective modulation—a concept later exploited by non-benzodiazepine Z-drugs (e.g., zolpidem) [2] [6].Despite its decline post-1960s due to benzodiazepine dominance, dimethylallobarbital demonstrated that minor alkyl modifications could fine-tune barbiturate pharmacodynamics, inspiring second-generation hypnotics.

Properties

CAS Number

722-97-4

Product Name

Dimethylallobarbital

IUPAC Name

1,3-dimethyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-5-7-12(8-6-2)9(15)13(3)11(17)14(4)10(12)16/h5-6H,1-2,7-8H2,3-4H3

InChI Key

MCTNRBUJWLUDJG-UHFFFAOYSA-N

SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC=C)CC=C

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC=C)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.